molecular formula C12H15BrN2S B2606338 4-Mesitylthiazol-2-amine hydrobromide CAS No. 136382-38-2

4-Mesitylthiazol-2-amine hydrobromide

Cat. No.: B2606338
CAS No.: 136382-38-2
M. Wt: 299.23
InChI Key: TXUXFUGAENXPAZ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Amines, such as 4-Mesitylthiazol-2-amine hydrobromide, can participate in various chemical reactions. For example, they can react with sulfonyl groups to form sulfonamides under alkaline conditions . They can also react with aldehydes and ketones to form imine derivatives .

Scientific Research Applications

CO2 Capture Applications A study discusses the synthesis of a new room temperature ionic liquid incorporating a cation with an appended amine group for CO2 capture. This liquid reacts reversibly with CO2, sequestering the gas efficiently and is comparable in performance to commercial amine sequestering agents, highlighting its potential in environmental applications (Bates et al., 2002).

Synthetic Organic Chemistry Research on the palladium-catalyzed carbonylative multicomponent synthesis of functionalized benzimidazothiazoles demonstrates the reactivity of certain thiazole derivatives under specific conditions. This synthetic route offers a method to produce complex molecules with potential pharmacological activities, showcasing the role of thiazole derivatives in medicinal chemistry (Veltri et al., 2016).

Antitumor Properties The antitumor properties of 2-(4-aminophenyl)benzothiazoles, a structurally similar class, have been investigated for their selective and potent in vitro and in vivo activities. These compounds are activated by cytochrome P450 1A1 into active metabolites, indicating the potential of thiazole derivatives in cancer therapy (Bradshaw et al., 2002).

Material Science and Corrosion Inhibition Studies have also explored thiazole derivatives as corrosion inhibitors for metals in acidic media. These compounds show promising results in protecting metals by forming a barrier on the surface, demonstrating their application in material science and engineering (Salarvand et al., 2017).

Future Directions

2-aminothiazole derivatives, such as 4-Mesitylthiazol-2-amine hydrobromide, have shown promise in medicinal chemistry and drug discovery research, particularly in the development of anticancer drugs . Future research will likely continue to explore the therapeutic potential of these compounds.

Properties

IUPAC Name

4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S.BrH/c1-7-4-8(2)11(9(3)5-7)10-6-15-12(13)14-10;/h4-6H,1-3H3,(H2,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUXFUGAENXPAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=CSC(=N2)N)C.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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